Product packaging for N-(2-chlorobenzyl)butanamide(Cat. No.:)

N-(2-chlorobenzyl)butanamide

Cat. No.: B267785
M. Wt: 211.69 g/mol
InChI Key: UYUNLPUCQIXOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)butanamide is a synthetic organic compound of significant interest in preclinical research for its potential neurological and pharmacological applications. This compound has demonstrated promising biological activity in animal models, particularly as an anticonvulsant and analgesic agent . Preclinical studies have shown that related structural analogs, specifically hybrid molecules containing the butanamide moiety, are effective in inhibiting psychomotor seizures and exhibit antinociceptive properties in models of neuropathic pain, such as the formalin test and oxaliplatin-induced neuropathy . The mechanism of action for compounds of this class is under investigation, with initial radioligand binding assays on related structures suggesting potential interactions with neuronal ion channels, such as sodium and calcium channels, which are common targets for modulating neuronal excitability in both epilepsy and pain disorders . This profile makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways for conditions like epilepsy and chronic neuropathic pain. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B267785 N-(2-chlorobenzyl)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14)

InChI Key

UYUNLPUCQIXOCX-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CCCC(=O)NCC1=CC=CC=C1Cl

solubility

30.2 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization

De Novo Synthesis Strategies for the N-(2-chlorobenzyl)butanamide Core Structure

The creation of the fundamental this compound scaffold relies on well-defined synthetic pathways that involve the careful preparation of precursors, optimization of reaction conditions, and the crucial formation of the amide bond.

Preparation of Precursors and Optimization of Reaction Conditions

The primary precursors for the synthesis of this compound are 2-chlorobenzylamine (B130927) and a butanoyl derivative, typically butanoyl chloride or butyric acid. 2-Chloroaniline and butanoic anhydride (B1165640) are also documented precursors for related structures. chemsrc.com The optimization of reaction conditions is critical for maximizing yield and purity. This involves a systematic evaluation of solvents, temperature, and the equivalents of reagents. For instance, in related amide syntheses, solvents like dioxane and N,N-dimethylformamide (DMF) have been found to be effective. beilstein-journals.orgtsijournals.com The choice of a suitable Lewis acid, such as zinc chloride (ZnCl₂), can also be crucial for driving the reaction to completion, with optimal amounts typically determined through screening experiments. beilstein-journals.org Temperature is another key parameter, with many acylation reactions proceeding efficiently at room temperature, while others may require heating to achieve a desirable reaction rate. beilstein-journals.orgrsc.org

A general procedure for a related amide synthesis involved heating a mixture of the amine, an acylating agent, and a base like cesium carbonate in a solvent. google.com Control experiments are often necessary to determine the optimal conditions, for example, by running the reaction in the absence of a catalyst or by varying the amount of the acylating agent. beilstein-journals.org

Formation of Amide Linkages via N-Acylation Reactions

The cornerstone of this compound synthesis is the formation of the amide bond, most commonly achieved through an N-acylation reaction. This involves the reaction of 2-chlorobenzylamine with an activated butyric acid derivative. A widely used method is the reaction with 4-chlorobutanoyl chloride in the presence of a base like sodium bicarbonate in a solvent such as dichloromethane (B109758). mdpi.com

Alternatively, direct coupling of a carboxylic acid (butyric acid) with the amine can be facilitated by coupling agents. One such method involves the use of n-propanephosphonic acid anhydride (T3P) as an activating agent. nih.gov Another approach utilizes BTFFH (a fluorinated coupling reagent) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane, with the reaction often heated to ensure completion. rsc.org The choice of the specific N-acylation method can depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product.

Catalytic and Solvent System Considerations for Reaction Efficiency

The efficiency of the amide bond formation can be significantly influenced by the choice of catalyst and solvent system. While many acylation reactions with acid chlorides proceed without a catalyst, direct amide formation from carboxylic acids often requires one. Boron-based catalysts, for instance, have been explored for promoting amidation reactions. ucl.ac.uk

In some cases, copper-based catalysts have been employed in related amide syntheses. For example, copper(I) iodide (CuI) has been used as a catalyst in dioxane at elevated temperatures. tsijournals.com The selection of the solvent is also critical. Dichloromethane is a common choice for many acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds. rsc.orgmdpi.com Other solvents like dioxane, DMF, and acetonitrile (B52724) have also been shown to be effective in various amide synthesis protocols. beilstein-journals.orgtsijournals.commdpi.com The optimization of the catalytic system and solvent is often an empirical process aimed at achieving the highest possible yield and purity of this compound.

Systematic Derivatization and Analogue Synthesis for Structure-Activity Exploration

To investigate the structure-activity relationship (SAR) of this compound, systematic modifications are made to different parts of the molecule. This involves introducing various substituents at the benzyl (B1604629) moiety and functionalizing the butanamide backbone.

Introduction of Substituent Groups at the Benzyl Moiety

Research on related compounds has shown that various substituents can be introduced onto the phenyl ring. For example, studies on N-phenylbutanamide derivatives have explored the effects of methyl, methoxy, and additional chloro groups at different positions on the aromatic ring. beilstein-journals.orgtsijournals.com The synthesis of these analogues typically involves using the appropriately substituted aniline (B41778) precursor in the amide formation step. For instance, N-(2,4-dimethoxyphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide have been synthesized to explore the impact of these substitution patterns. beilstein-journals.org

Table 1: Examples of Substitutions on the Benzyl Moiety of Related Phenylbutanamides
Precursor (Substituted Aniline)Resulting N-Phenylbutanamide DerivativeReference
o-Toluidine3-Oxo-N-o-tolylbutanamide beilstein-journals.orgtsijournals.com
p-Toluidine3-Oxo-N-p-tolylbutanamide tsijournals.com
4-ChloroanilineN-(4-chlorophenyl)-3-oxobutanamide tsijournals.com
4-MethoxyanilineN-(4-methoxyphenyl)-3-oxobutanamide tsijournals.com
2,5-DichloroanilineN-(2,5-dichlorophenyl)-3-oxobutanamide tsijournals.com
4-EthoxyanilineN-(4-ethoxyphenyl)-3-oxobutanamide tsijournals.com
2,4-DimethoxyanilineN-(2,4-dimethoxyphenyl)-3-oxobutanamide beilstein-journals.orgtsijournals.com
4-Chloro-2,5-dimethoxyanilineN-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide beilstein-journals.orgtsijournals.com

Modifications and Functionalization of the Butanamide Backbone

Altering the butanamide portion of the molecule offers another avenue for SAR exploration. This can involve changing the length of the alkyl chain, introducing functional groups, or creating more complex structures.

One common modification is the introduction of a bromine atom at the alpha-position (C2) of the butanamide chain, leading to 2-Bromo-N-(2-chlorobenzyl)butanamide. nih.govchemscene.comaksci.com This is typically achieved by using 2-bromobutanoyl chloride or by activating 2-bromobutanoic acid in the acylation step. nih.gov Further reactions can then be performed at this newly introduced functional group.

Other modifications can include the introduction of an oxo group at the C3 position, creating a 3-oxobutanamide derivative. beilstein-journals.orgtsijournals.com These 3-oxobutanamides can then serve as precursors for further transformations, such as halogenation at the C2 position. beilstein-journals.org The length of the carbon chain can also be varied, for example, by using different acyl chlorides (e.g., propanoyl chloride or pentanoyl chloride) in the initial synthesis.

Table 2: Examples of Modifications to the Butanamide Backbone
ModificationResulting Compound NamePrecursorsReference
Bromination at C22-Bromo-N-(2-chlorobenzyl)butanamide2-chlorobenzylamine and 2-bromobutanoic acid nih.gov
Oxo group at C3N-(2-chlorophenyl)-3-oxobutanamide2-chloroaniline and a derivative of 3-oxobutanoic acid tsijournals.com
Dihalogenation at C22,2-Dichloro-N-phenylacetamide (from 3-oxo-N-phenylbutanamide)3-Oxo-N-phenylbutanamide, (diacetoxyiodo)benzene, and a chloride source beilstein-journals.org
Chain extension/variationN-(benzothiazol-2-yl)-4-chlorobutanamide2-aminobenzothiazole and 4-chlorobutanoyl chloride mdpi.com

Molecular Hybridization Approaches for Novel Chemical Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. researchgate.net This approach aims to create novel chemical scaffolds with potentially improved affinity, efficacy, and modified pharmacokinetic profiles. researchgate.netunife.it In the context of this compound, this strategy involves chemically linking it with other molecular fragments known to possess biological activity, leading to the generation of new hybrid molecules. researchgate.net

One notable example involves the hybridization of this compound with a pyrrolidine-2,5-dione moiety, a structural component found in the antiepileptic drug ethosuximide (B1671622). researchgate.net The resulting hybrid, N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide, was synthesized as part of a series of compounds designed to explore new anticonvulsant agents. researchgate.net This molecular hybridization aimed to integrate the structural features of ethosuximide and lacosamide (B1674222), another antiepileptic drug, to potentially achieve a synergistic or enhanced pharmacological effect. researchgate.net

The synthesis of such hybrids often involves multi-step reaction sequences. For instance, the synthesis of 2-bromo-N-(2-chlorobenzyl)butanamide serves as a key intermediate for further derivatization. acs.org This intermediate can then be reacted with various nucleophiles to introduce new functionalities and build more complex molecular architectures. The general synthetic route might involve the reaction of (2-chlorophenyl)methanamine with 2-bromobutyric acid in the presence of a coupling agent like T3P (propane phosphonic acid anhydride) and a base such as triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (DCM). acs.org

The rationale behind creating these hybrid molecules is often to explore new chemical space and identify lead compounds for drug discovery. whiterose.ac.uk By combining different pharmacophoric units, medicinal chemists can modulate properties like lipophilicity, which can influence a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. researchgate.net The development of diverse molecular scaffolds through such hybridization strategies is a key area of research in medicinal chemistry. unife.itwhiterose.ac.uk

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

The definitive identification and characterization of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecule's structure, connectivity, and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org

In a typical ¹H NMR spectrum, the chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), reveal the connectivity of protons. For related amide structures, the amide proton (N-H) typically appears as a singlet in the downfield region of the spectrum. rsc.org The aromatic protons on the chlorobenzyl group would exhibit complex splitting patterns in the aromatic region, while the protons of the butanamide chain would appear in the upfield region. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. rsc.org The chemical shifts of the aromatic carbons and the aliphatic carbons of the butyl chain provide further confirmation of the molecular structure. rsc.org For complex molecules, two-dimensional NMR techniques can be employed to establish detailed correlations between protons and carbons.

Nitrogen NMR (¹⁴N or ¹⁵N) can also be utilized, though less commonly. Nitrogen-15 NMR, despite its low sensitivity, provides sharp signals that can be useful for studying the electronic environment of the nitrogen atom. huji.ac.il

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.edu Each functional group absorbs IR radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule. specac.com

For this compound, the FTIR spectrum would display several key absorption bands:

N-H Stretch: A characteristic absorption band for the secondary amide N-H group is expected in the region of 3500-3300 cm⁻¹. acenet.eduspecac.com

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) group of the amide, often referred to as the Amide I band, would appear in the range of 1800-1600 cm⁻¹, typically around 1650 cm⁻¹. acenet.eduspecac.com

C-H Stretch: Absorptions for the aromatic and aliphatic C-H bonds would be observed in the 3000-2800 cm⁻¹ region. acenet.edu

C-N Stretch: The C-N stretching vibration of the amide group would be present in the 1250-1000 cm⁻¹ range. acenet.edu

C-Cl Stretch: The presence of the chloro-substituent on the benzyl ring would give rise to an absorption in the fingerprint region.

The precise positions and intensities of these peaks can confirm the presence of the amide linkage and the key structural components of this compound. researchgate.netlibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. whitman.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. acdlabs.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The use of high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition. rsc.org

Electron ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule. acdlabs.com The resulting fragmentation pattern is reproducible and provides valuable structural information. acdlabs.com For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and the bond between the benzyl group and the nitrogen atom. libretexts.org Common fragments might include the 2-chlorobenzyl cation and ions derived from the butanamide moiety. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl). nih.gov

Chromatographic Purification Techniques and Purity Assessment (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Column Chromatography: This is a widely used preparative technique for separating compounds from a mixture. rsc.org The crude product of a synthesis is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. rsc.org Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. The fractions are collected and analyzed to isolate the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical and preparative technique for separating, identifying, and quantifying components in a mixture. sielc.com For purity assessment of this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.comscispace.com The compound would elute at a specific retention time, and the area of the peak would be proportional to its concentration. Purity is determined by the relative area of the main peak compared to any impurity peaks. sigmaaldrich.com HPLC methods are scalable and can be adapted for preparative separations to isolate highly pure material. sielc.comlcms.cz

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These calculations provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and intrinsic reactivity patterns.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the ground-state electronic structure of molecules. By utilizing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of N-(2-chlorobenzyl)butanamide can be determined. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation. The presence of the ortho-substituted chlorine atom on the benzyl (B1604629) ring introduces steric hindrance that influences the torsion angles between the phenyl ring and the amide linkage. The butanamide side chain also possesses conformational flexibility, and DFT calculations can identify the lowest energy conformer.

Table 1: Theoretical Optimized Geometrical Parameters for this compound (Example) This table presents hypothetical data based on typical DFT calculations for similar amide structures.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (Amide)1.235
C-N (Amide)1.358
N-H (Amide)1.012
C-Cl (Aromatic)1.745
**Bond Angles (°) **O=C-N122.5
C-N-H120.1
Dihedral Angles (°) C(aromatic)-C(aromatic)-C(benzyl)-N-75.4
C(benzyl)-N-C(carbonyl)-C(propyl)178.2

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzyl group and the amide nitrogen's lone pair. The LUMO is likely distributed over the carbonyl group's π* antibonding orbital and the π* orbitals of the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. pku.edu.cn

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Example) This table presents hypothetical data based on typical DFT calculations.

ParameterValue (eV)
E(HOMO)-6.58
E(LUMO)-0.95
Energy Gap (ΔE)5.63
Ionization Potential (I)6.58
Electron Affinity (A)0.95
Global Hardness (η)2.815
Electronegativity (χ)3.765
Global Electrophilicity (ω)2.52

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map uses a color spectrum to represent different potential values on the molecule's electron density surface.

For this compound, the MEP analysis would reveal:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. The most negative potential is anticipated around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is expected on the amide hydrogen (N-H), making it a primary site for hydrogen bonding. uni-muenchen.de

Neutral Regions (Green): These areas represent regions of near-zero potential, such as the aliphatic carbon backbone.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. wikipedia.org It examines charge transfer and delocalization effects arising from orbital interactions. uni-muenchen.de For this compound, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). This interaction is characteristic of the amide resonance and contributes to the planarity and stability of the amide bond. Other significant interactions include delocalization from the oxygen lone pairs into adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to assess their importance. wisc.edu

Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as van der Waals forces, steric clashes, and hydrogen bonds, within the molecule. This analysis would be particularly useful for identifying potential weak intramolecular hydrogen bonds, for instance, between the amide hydrogen and the ortho-chlorine atom, which could influence the molecule's conformational preference.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO (Example) This table presents hypothetical data based on typical NBO calculations for similar amides.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nπ* (C=O)55.8n → π* (Amide Resonance)
LP (2) Oσ* (N-C_carbonyl)28.1n → σ
σ (C-H)σ (C-C)4.5σ → σ* (Hyperconjugation)

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. The predicted wavenumbers for characteristic functional groups, such as the N-H stretch, C=O stretch, and C-Cl stretch, can be compared to an experimental FT-IR spectrum. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, referenced against a standard like Tetramethylsilane (TMS), are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probability of electronic transitions. nih.gov

Molecular Modeling and Simulation Studies in Biological Contexts

While specific biological studies on this compound are not widely reported, molecular modeling techniques can be used to predict its potential as a bioactive agent. Structurally related butanamides have been investigated as inhibitors of enzymes such as Dipeptidyl peptidase-IV (DPP-IV), a target in type 2 diabetes treatment. ijpsonline.com

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a macromolecular target. A simulation would place this compound into the active site of a target protein (e.g., DPP-IV, PDB: 1X70) to calculate its binding affinity (in kcal/mol) and analyze the non-covalent interactions stabilizing the complex. Key interactions often include:

Hydrogen Bonds: The amide N-H and C=O groups are potent hydrogen bond donors and acceptors, respectively, and could form critical interactions with amino acid residues in the active site.

Hydrophobic Interactions: The chlorobenzyl ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom could potentially form a halogen bond with an electron-rich atom in the binding pocket.

These simulation studies can provide a rational basis for the compound's potential biological activity and guide the synthesis of more potent analogues. ijpsonline.com

Molecular Docking Simulations for Ligand-Target Interaction Profiling and Binding Affinity Prediction

No published molecular docking studies were found for this compound. Such studies would theoretically involve docking this ligand into the active sites of various protein targets to predict its binding orientation, affinity (typically as a docking score in kcal/mol), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex. Without these studies, the potential biological targets and interaction profiles of this compound remain speculative.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

There is no information available from molecular dynamics (MD) simulations concerning this compound. MD simulations are crucial for assessing the stability of a predicted ligand-protein complex over time (typically nanoseconds to microseconds). Key analyses from such simulations, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), would provide insights into the stability of the complex and the dynamic behavior of the ligand within the binding site. The absence of this data means the conformational dynamics and the stability of any potential interactions with biological targets are unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

No QSAR models have been developed or published that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally similar compounds with corresponding measured biological activity is required. As no such dataset containing this compound has been studied, its predicted activity based on its structural features cannot be determined through this method.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction Studies (e.g., ADME prediction)

While basic physicochemical properties for this compound can be calculated, detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are not available. Such studies use computational models to predict a compound's drug-likeness and pharmacokinetic profile, including parameters like gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity risks. Without these predictive studies, the potential of this compound as a drug candidate from a pharmacokinetic perspective has not been computationally assessed.

Biological Activity and Mechanistic Pathways Non Human Systems

Enzyme Modulatory Activities

The primary research focus on N-(2-chlorobenzyl)butanamide and related structures has been their ability to modulate the activity of various enzymes, particularly those involved in neurotransmission.

Gamma-aminobutyric acid transaminase (GABA-AT) is a critical enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. While GABA-AT is a significant drug target for conditions like epilepsy, a review of the available scientific literature did not yield specific studies evaluating the direct inhibitory activity of this compound on this enzyme. Research on GABA-AT inhibitors has predominantly focused on other classes of molecules.

The termination of GABAergic neurotransmission is mediated by GABA transporters (GATs), which reuptake GABA from the synaptic cleft. There are four main subtypes: GAT1, GAT2, GAT3, and GAT4. In murine models, these are designated as mGAT1-4. Inhibition of these transporters can enhance GABAergic signaling, a therapeutic strategy for epilepsy and neuropathic pain. nih.gov

Derivatives of N-benzylamide have been a subject of investigation for their potential to inhibit GABA transporters. Specifically, a derivative of the title compound, 4-Amino-2-(4-benzhydrylpiperazin-1-yl)-N-(2-chlorobenzyl)butanamide , was synthesized and evaluated for its inhibitory potency against the four murine GABA transporter subtypes (mGAT1–4). acs.org These in vitro assays utilize human embryonic kidney cells (HEK-293) that are stably transfected to express the murine GAT subtypes. nih.govacs.org The selection of the this compound derivative for further studies indicates its significant activity in this area. acs.org

Studies on related 4-hydroxybutanamide (B1328909) derivatives have shown that modifications to the N-benzylamide portion of the molecule can influence potency and selectivity towards different GAT subtypes. acs.org The investigation into these compounds underscores the importance of the N-benzylbutanamide scaffold as a promising foundation for developing novel GAT inhibitors.

Table 1: Inhibitory Activity of a Representative this compound Derivative Specific inhibitory data (e.g., IC₅₀ or pIC₅₀ values) for this compound itself are not available in the reviewed literature. Data for close derivatives are noted qualitatively.

Compound Target(s) System Activity Noted
4-Amino-2-(4-benzhydrylpiperazin-1-yl)-N-(2-chlorobenzyl)butanamide mGAT1-4 Murine (in vitro) Selected for further studies due to its activity profile. acs.org

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. A patent document has listed the related compound, 2-benzylbutanamide , in the context of alpha-glucosidase inhibitors. google.com However, the document does not provide specific quantitative data on the inhibitory potency. Detailed research focusing specifically on the this compound derivative and its potential for alpha-glucosidase inhibition was not found in the surveyed scientific literature.

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in pH regulation and other physiological processes. Inhibitors of these enzymes, which typically belong to the sulfonamide class of compounds, are used for various therapeutic purposes. core.ac.uk There is currently no scientific literature available that reports on the evaluation of this compound as an inhibitor of any carbonic anhydrase isozymes.

The Phospholipase A and Acyltransferase (PLAAT) family of enzymes are involved in the metabolism of phospholipids. To date, research on inhibitors for this enzyme family has focused on distinct chemical scaffolds, such as α-ketoamides. A review of the literature found no studies investigating the inhibitory potential of this compound against any members of the PLAAT enzyme family.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that metabolize the neurotransmitter acetylcholine. They are well-established targets for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

While direct experimental data on the inhibition of AChE and BChE by this compound is not available, studies on structurally related N-benzyl benzamide (B126) derivatives have shown them to be potent, sub-nanomolar inhibitors of BChE with high selectivity over AChE. nih.gov Structure-activity relationship (SAR) investigations reveal that the N-benzyl group is a key structural feature that interacts with the active site of the cholinesterase enzymes. nih.gov For instance, in N-benzyl benzamide inhibitors, the benzyl (B1604629) group can form crucial hydrophobic interactions within the enzyme's active site gorge. nih.gov

The research on these related benzamide structures suggests that the N-benzylbutanamide scaffold could potentially exhibit inhibitory activity against cholinesterases. However, without direct experimental evaluation, the potency and selectivity of this compound remain speculative.

Table 2: Summary of Enzyme Modulatory Information

Enzyme/Target Compound Findings
GABA Transaminase (GABA-AT) This compound No specific inhibitory data found.
GABA Transporters (mGAT1-4) Derivative: 4-Amino-2-(4-benzhydrylpiperazin-1-yl)-N-(2-chlorobenzyl)butanamide A close derivative shows activity in murine models, suggesting the scaffold is relevant for GAT inhibition. acs.org
Alpha-Glucosidase Analog: 2-benzylbutanamide Listed in a patent, but no quantitative data is available for the title compound. google.com
Carbonic Anhydrase Isozymes This compound No reported inhibitory activity found.
PLAAT Enzyme Family This compound No reported inhibitory activity found.
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) This compound No direct data. Related N-benzyl benzamides are potent BChE inhibitors, suggesting potential activity. nih.gov

Receptor and Transporter Binding and Functional Modulation

Opioid receptors, including the µ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for analgesic drugs. nih.govmdpi.com The binding affinity of a compound to these receptors determines its potential opioid-like activity. plos.org These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs. mdpi.comguidetopharmacology.org Despite extensive research into ligands for these receptors, there is no specific data in the surveyed scientific literature detailing the binding affinities of this compound for µ, δ, or κ opiate receptors.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. meduniwien.ac.atfrontiersin.org It is a ligand-gated ion channel that is the target for many clinically important drugs, including benzodiazepines, which modulate the receptor's function. semanticscholar.orgplos.org The receptor is a pentameric structure typically composed of α, β, and γ subunits. plos.org The specific subunit composition influences the receptor's pharmacological properties. nih.gov A review of the existing literature did not yield any studies on the interaction between this compound and GABA-A receptors.

P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump. elifesciences.org It is highly expressed in various tissues and acts as a biological barrier by removing a wide range of xenobiotics from cells. elifesciences.orgnih.gov Interactions with Pgp, either as a substrate, inhibitor, or inducer, can significantly alter the pharmacokinetics of drugs. nih.govnih.gov There is no specific information available in the reviewed literature regarding the interaction of this compound with P-glycoprotein or its effect on Pgp-mediated substrate efflux.

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are central to the endocannabinoid system. mdpi.comnih.gov The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is found mainly on immune cells. nih.gov Ligands for these receptors, including phytocannabinoids, synthetic cannabinoids, and endocannabinoids, exhibit varying affinities and efficacies. mdpi.comnih.gov The affinity of a compound for CB1 and CB2 receptors is a key indicator of its potential cannabinoid-like effects. jbclinpharm.org Following a thorough search of scientific databases, no research was found that investigates or reports the binding affinity of this compound for either the CB1 or CB2 cannabinoid receptors.

Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial potential of this compound and its analogs has been investigated against a range of fungal and bacterial pathogens. These studies explore not only the efficacy of these compounds but also the specific molecular pathways they disrupt.

Antifungal Activity against Specific Fungal Strains (e.g., Aspergillus flavus) and Proposed Mechanisms (e.g., Ergosterol Binding, DNA Synthesis Inhibition)

While direct studies on this compound are limited, research on the closely related amide, 2-chloro-N-phenylacetamide, provides significant insight into its potential antifungal properties against Aspergillus flavus. nih.govscielo.brscielo.br This species is a highly virulent fungus known to cause aspergillosis, a condition for which treatments can be compromised by increasing fungal resistance. nih.govscielo.br

Studies demonstrated that 2-chloro-N-phenylacetamide exhibits notable antifungal activity against various Aspergillus flavus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 µg/mL. nih.govscielo.brscielo.br The compound was also found to inhibit conidial germination at its MIC value. nih.govscielo.br

The proposed mechanism of action for this related amide involves a multi-pronged attack on fungal cell integrity and replication. The primary mechanism is believed to be its ability to bind to ergosterol, a vital component of the fungal plasma membrane. nih.govscielo.brscielo.br Ergosterol is a key target for many antifungal drugs, including polyenes like amphotericin B, because its disruption leads to increased membrane permeability and cell death. nih.govwikipedia.org Additionally, researchers suggest a secondary mechanism involving the inhibition of DNA synthesis through the targeting of thymidylate synthase. nih.govscielo.brscielo.br

Antibacterial Activity against Specific Bacterial Strains (e.g., Haemophilus influenzae)

A derivative, identified as an N-(2-chlorobenzyl)-substituted hydroxamate, has shown specific antibacterial activity against Haemophilus influenzae. nih.govrsc.org This Gram-negative bacterium is a common colonizer of the human respiratory tract and can cause serious infections. researchgate.netfrontiersin.org

The antibacterial action of this hydroxamate derivative is attributed to its function as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govrsc.org The DXS enzyme is a critical component of a key biosynthetic pathway in many bacteria. The inhibitory potency of the N-(2-chlorobenzyl)-substituted hydroxamate against DXS was quantified with an IC50 value of 1.0 μM, which correlates with its ability to inhibit the growth of H. influenzae. nih.govrsc.org This targeted inhibition of an essential enzyme validates it as a mechanism for its antimicrobial effect. nih.govresearchgate.net

Table 1: Summary of Antimicrobial Activity for this compound Analogs

Analog Compound Target Organism Finding Proposed Mechanism Source
2-chloro-N-phenylacetamide Aspergillus flavus MIC: 16-256 µg/mL Ergosterol binding; DNA synthesis inhibition nih.gov, scielo.br, scielo.br
N-(2-chlorobenzyl)-substituted hydroxamate Haemophilus influenzae IC50: 1.0 µM (for DXS) Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) nih.gov, rsc.org

Herbicidal Properties and Mode of Action

While specific studies detailing the herbicidal properties of this compound are not prominent, the broader class of N-aryl amides and related structures are known to possess herbicidal activity. The modes of action for such chemical families are diverse. evitachem.comumn.edu For example, some chloro-phenoxy herbicides function by mimicking plant growth hormones, leading to uncontrolled growth, while others inhibit crucial plant enzymes involved in amino acid biosynthesis, fatty acid production, or cell division. evitachem.comumn.eduresearchgate.net Given its structural features, any potential herbicidal action of this compound would likely involve the disruption of one of these fundamental plant processes.

Anticancer and Cytotoxic Potential in Cellular Models

The exploration of butanamide derivatives extends into oncology, where their potential to induce cytotoxicity in cancer cells is a subject of investigation. These studies utilize various human cancer cell lines to screen for activity and elucidate underlying mechanisms.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, DU145, HepG2, HePG-2, HCT-116)

Human cancer cell lines are standard tools for assessing the cytotoxic potential of novel compounds. These include A549 (lung carcinoma), DU145 (prostate carcinoma), HepG2 (hepatoma), and HCT-116 (colon carcinoma). mdpi.comnih.govmdpi.com While various butanamide and benzamide derivatives have been evaluated against these cell lines, specific cytotoxic data for this compound is not extensively documented in the literature. For instance, studies on certain 1,2,3-triazole-containing hybrids and benzofuran (B130515) derivatives have reported IC50 values against these lines, demonstrating that such assays are crucial for identifying anticancer potential. mdpi.comnih.gov However, direct cytotoxicity measurements for this compound itself remain to be specified.

Table 2: Cytotoxicity Data for this compound

Cell Line Cancer Type IC50 Value Source
A549 Lung Carcinoma Data not available N/A
DU145 Prostate Carcinoma Data not available N/A
HepG2 / HePG-2 Hepatoma Data not available N/A
HCT-116 Colon Carcinoma Data not available N/A

Exploration of Antitumor Mechanisms (e.g., Disruption of Cellular Processes, Kinase/Protease Inhibition)

The potential antitumor mechanisms of this compound and its analogs are thought to involve the modulation of key cellular enzymes. Research into structurally related compounds suggests that inhibition of kinases or proteases could be a plausible mode of action. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. googleapis.comgoogle.com Therefore, kinase inhibitors are a major focus of modern cancer drug development. google.com Similarly, proteases are involved in various physiological and pathological processes, and their inhibition can disrupt tumor progression. scholaris.ca The investigation of related butanamide compounds for such inhibitory activities indicates a promising avenue for exploring the specific molecular targets of this compound in cancer cells.

Neuroactive Properties and Related Pharmacological Pathways

There is no available data in the reviewed scientific literature concerning the neuroactive properties of this compound.

No research findings on the anticonvulsant activity of this compound in common preclinical seizure models such as the Maximal Electroshock Seizure (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, or the 6 Hz psychomotor seizure test were identified in the public domain. While studies on other butanamide derivatives have explored anticonvulsant effects, this specific compound has not been the subject of such investigations in the available literature. dergipark.org.trresearchgate.netnih.govresearchgate.net

There is a lack of published data on the antinociceptive and analgesic activities of this compound in neuropathic pain models. Although related compounds and derivatives have been assessed for their potential analgesic effects, no specific studies for this compound were found. nih.govnih.govacs.orgnih.gov

No scientific studies investigating the potential antidepressant-like activities of this compound were found in the reviewed literature. Research on antidepressant effects has been conducted on various other chemical structures, but not on this specific compound. nih.govnih.govracgp.org.aubdpsjournal.org

Anti-inflammatory Properties

A review of available scientific research yielded no information on the anti-inflammatory properties of this compound. While the anti-inflammatory potential of other quinazolinone and benzoxazole (B165842) derivatives containing butanamide structures has been noted, data for this compound is absent. smolecule.comipinnovative.comevitachem.comresearchgate.net

Structure Activity Relationship Sar and Rational Design Principles

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on both the aromatic and aliphatic portions of N-(2-chlorobenzyl)butanamide have a profound impact on its biological activity.

The position of the halogen substituent on the benzyl (B1604629) ring is a critical determinant of biological potency. While direct comparative studies on the ortho-, meta-, and para-chloro isomers of this compound are not extensively documented in publicly available literature, SAR studies on related N-benzylamide compounds provide valuable insights. For instance, in a series of N-benzyl 2-substituted 2-amino acetamides with anticonvulsant activity, the electronic properties of substituents on the N'-benzylamide ring were found to be crucial. Specifically, activity was often retained with electron-withdrawing groups. nih.gov

In the broader context of bioactive molecules, the introduction of a chlorine atom can significantly alter a compound's intrinsic biological activity, sometimes proving to be the optimal substitution for enhanced effect. The ortho position of the chlorine in this compound is noteworthy. In the crystal structure of the related compound, N-(2-chlorobenzyl)-3-methylbut-2-enamide, the ortho-chloro substituent influences the conformation of the molecule. This steric and electronic influence can affect how the molecule binds to its biological target.

Systematic studies on other classes of compounds have shown that halogen position can dramatically alter activity. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, the biological activity varied with the position of substituents on the phenyl ring, influencing their effectiveness against different microbial strains. This underscores the principle that the precise positioning of a halogen, such as the ortho-chloro group in this compound, is a key factor in its biological profile.

Modifications to both the aliphatic butanamide chain and the aromatic benzyl ring are fundamental to modulating the biological activity.

Aliphatic Moiety: The length and substitution of the aliphatic chain play a significant role. In the context of anticonvulsant N-benzyl 2-acetamidopropionamide derivatives, even small changes to the aliphatic portion, such as the size of an alkoxy group, can lead to substantial differences in activity. A study on lacosamide (B1674222) and its analogs demonstrated that non-bulky substituents at the 3-oxy position of the propionamide (B166681) chain resulted in the highest anticonvulsant activity. nih.gov This suggests that for this compound, the n-butyl group of the butanamide moiety likely occupies a specific binding pocket, and alterations in its length or branching could impact binding affinity and efficacy.

Aromatic Moiety: The aromatic ring is a key feature for interaction with biological targets, often through hydrophobic or pi-stacking interactions. In a series of anticonvulsant primary amino acid derivatives, replacing the aromatic ring of an N'-benzylamide with a cyclohexyl ring was investigated to understand the influence of the planar ring system on activity. nih.gov This highlights the importance of the aromaticity of the benzyl group in this compound for its biological function. The ortho-chloro substitution further modulates the electronic properties of this ring.

Stereochemistry is a critical factor in the efficacy of many bioactive compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov While specific studies on chiral analogs of this compound are limited, research on related chiral N-benzylalkanamides demonstrates the profound impact of stereoisomerism.

For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives with anticonvulsant activity, the biological activity was found to reside principally in the (R)-stereoisomer. nih.gov The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide (lacosamide) showed significantly higher anticonvulsant potency compared to its (S)-enantiomer. nih.gov This stark difference in activity between enantiomers underscores that the three-dimensional arrangement of the molecule is crucial for its interaction with the chiral environment of its biological target. It is therefore highly probable that if a chiral center were introduced into the butanamide chain of this compound, the resulting enantiomers would display differential biological activity.

The following table summarizes the differential activity of enantiomers in a related N-benzyl-2-acetamidopropionamide series:

CompoundStereoisomerAnticonvulsant Activity (ED₅₀ mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide(R)-184.5
(S)-18>100
Data from a study on N-benzyl-2-acetamidopropionamide derivatives. nih.gov

Identification of Essential Pharmacophores for Specific Target Interactions

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For N-benzylamide derivatives with anticonvulsant activity, a common pharmacophore model has been proposed. This model generally includes a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site (the amide moiety), and another hydrophobic region (the aliphatic chain). researchgate.net

In the case of this compound, the essential pharmacophoric elements can be inferred as:

Aromatic Ring: The 2-chlorobenzyl group serves as a key hydrophobic feature, with the ortho-chloro substituent potentially influencing its orientation and electronic properties for optimal target engagement.

Amide Linkage: The -NH-C=O- group is a critical hydrogen bonding region, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The conformation of this amide bond is also likely important for biological activity. nih.gov

Aliphatic Chain: The n-butyl group of the butanamide provides an additional hydrophobic region that can interact with a corresponding hydrophobic pocket in the biological target.

Rational Design Strategies for Enhanced Bioactivity, Selectivity, and Reduced Off-Target Effects

Rational drug design aims to develop new compounds with improved therapeutic profiles by leveraging knowledge of the SAR and the biological target. nih.gov For this compound and its analogs, several strategies can be employed:

Bioisosteric Replacement: The chlorine atom on the benzyl ring could be replaced with other electron-withdrawing groups (e.g., CF₃, CN) or different halogens (F, Br) to fine-tune the electronic properties and steric profile of the aromatic ring. This can lead to improved potency and selectivity.

Conformational Constraint: Introducing cyclic structures or double bonds into the butanamide chain can restrict the molecule's conformational flexibility. This can "lock" the molecule into its bioactive conformation, potentially increasing affinity for the target and reducing off-target effects.

Scaffold Hopping: The butanamide core could be replaced with other chemical scaffolds that maintain the essential pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemotypes with improved drug-like properties.

An example of rational design in a related series is the development of N-benzylbenzamides as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators, where SAR studies guided the optimization of substituents on the N-benzyl and benzamide (B126) rings to achieve the desired dual activity. acs.org

Comparative SAR Analysis with Other Butanamide-Based Active Compounds

Comparing the SAR of this compound with other butanamide-containing bioactive compounds provides a broader context for understanding its structure-function relationships.

For example, N-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives have been extensively studied as anticonvulsants. In this series, the N'-benzylamide unit was found to be necessary for excellent anticonvulsant activity. nih.gov Furthermore, the activity was sensitive to the electronic properties of para-substituents on the benzyl ring. nih.gov This is consistent with the likely importance of the N-benzyl group in this compound for its biological activity.

In another example, 4-(thiophen-2-yl)butanamides have been developed as potent and selective TRPV1 agonists through in silico-guided rational drug design. nih.gov This highlights the versatility of the butanamide scaffold in targeting different biological systems. The SAR of these compounds revealed that the introduction of a lipophilic iodine and a flat pyridine/benzene at a specific position of the thiophene (B33073) nucleus enhanced activity. This demonstrates how modifications to an aromatic ring attached to a butanamide core can be optimized for a specific target.

The following table provides a comparative overview of different butanamide-based active compounds and their key SAR features:

Compound ClassKey SAR FeaturesBiological Activity
N-benzyl 2-amino-3-methylbutanamidesN'-benzylamide essential; activity sensitive to electronics of para-substituents on benzyl ring. nih.govAnticonvulsant
4-(thiophen-2-yl)butanamidesLipophilic and flat aromatic substituents on the thiophene ring enhance activity. nih.govTRPV1 Agonist
N-benzyl-2-acetamido-3-methoxypropionamidesSmall, non-polar, non-bulky substituents at the 3-oxy site provide high activity. nih.govAnticonvulsant

This comparative analysis suggests that while the butanamide core is a versatile scaffold, the specific nature of the N-substituent (such as the 2-chlorobenzyl group) and any additional substitutions are critical in determining the specific biological target and potency.

In Vitro Biological Methodologies Non Human Systems

Cell-Based Assay Systems for Functional Evaluation

The functional evaluation of derivatives of N-(2-chlorobenzyl)butanamide has utilized sophisticated cell-based assay systems to determine their inhibitory activity on specific molecular targets. Human Embryonic Kidney 293 (HEK-293) cell lines, which are a reliable and versatile tool in cellular biology and drug discovery, have been central to these investigations.

In a key study, HEK-293 cells were engineered to stably express mouse GABA transporters (mGAT1–4). These modified cell lines served as a platform to assess the inhibitory potency of various functionalized amino acid derivatives of this compound on GABA uptake. The assay measured the uptake of radiolabeled GABA ([³H]GABA) into the cells in the presence of the test compounds. A significant reduction in [³H]GABA uptake indicated inhibitory activity against the specific GABA transporter subtype expressed in the cells. This cell-based functional assay is critical for identifying and characterizing the activity of potential transporter inhibitors.

Enzyme Activity Assays

There is currently no publicly available scientific literature detailing the evaluation of this compound or its direct derivatives in specific enzyme activity assays such as spectrophotometric, fluorometric, or luminescent assays.

Receptor and Transporter Binding Assays

To further elucidate the mechanism of action of this compound derivatives, competitive binding assays were employed to determine their affinity for the GABA transporter mGAT1. These assays are fundamental in understanding the direct interaction between a compound and its molecular target.

A competitive mass spectrometry (MS) binding assay was utilized, with the known mGAT1 inhibitor NO711 serving as the unlabeled marker. The assay quantified the displacement of NO711 from the mGAT1 transporter by the test compounds. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a greater binding affinity of the compound for the transporter. This method provides a direct measure of the compound's ability to bind to the transporter, complementing the functional data from cell-based uptake assays.

Cellular Cytotoxicity and Viability Assays

The assessment of cellular cytotoxicity and viability is a critical step in the in vitro evaluation of any compound to identify potential adverse effects on cells. For the derivatives of this compound, the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was employed to determine their impact on the viability of HEK-293 cells.

The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, the tetrazolium salt MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture. The absorbance of the formazan is measured spectrophotometrically to quantify cell viability. A significant decrease in the viability of HEK-293 cells was observed at a concentration of 25 µM for some of the tested derivatives, indicating potential cytotoxic effects at this concentration.

Table 1: In Vitro Evaluation of this compound Derivatives

Compound IDTargetAssay TypeCell LineMeasured ParameterResult
Derivative AmGAT1-4GABA Uptake AssayHEK-293pIC₅₀Varies by derivative
Derivative BmGAT1MS Binding AssayHEK-293pKiVaries by derivative
Derivative C-MTS Cytotoxicity AssayHEK-293% Cell ViabilitySignificant decrease at 25 µM

In Vitro Metabolic Stability and Biotransformation Studies

As of the current available scientific literature, there are no published studies on the in vitro metabolic stability or biotransformation of this compound using non-human enzyme systems or microbial models for metabolite profiling.

In Vivo Biological Study Methodologies Non Human Animal Models

Preclinical Disease Models for Therapeutic Efficacy Assessment

Rodent models are standard for the initial screening of new chemical entities for potential therapeutic applications, including epilepsy and neuropathic pain. nih.govnih.govnih.gov The efficacy of N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide and its structural analogs has been assessed in established models that mimic human neurological disorders. nih.govresearchgate.net

Rodent Models of Epilepsy : To evaluate anticonvulsant properties, several seizure models are employed. The maximal electroshock (MES) test in mice is a widely used model that is considered predictive of efficacy against generalized tonic-clonic seizures. nih.govmdpi.comsemanticscholar.org The subcutaneous pentylenetetrazole (scPTZ) test is another key screening model, which helps identify compounds that may be effective against absence seizures. nih.govresearchgate.net Additionally, the 6-Hz psychomotor seizure test in mice is utilized as a model for therapy-resistant partial seizures, offering a broader spectrum of activity assessment. nih.govresearchgate.netmdpi.com N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide demonstrated anticonvulsant activity in the MES and scPTZ tests. nih.gov

Rodent Models of Neuropathic and Persistent Pain : The analgesic and antinociceptive potential of this class of compounds has been investigated in models of persistent and neuropathic pain. nih.govmdpi.com The formalin test in mice, which induces a biphasic pain response (an initial neurogenic phase followed by a later inflammatory phase), is used to screen for analgesic activity in persistent pain conditions. mdpi.commdpi.comd-nb.info For neuropathic pain, which is often a comorbidity of epilepsy, models such as oxaliplatin-induced neuropathy are employed to assess antiallodynic effects. nih.govd-nb.info

Interactive Table: Preclinical Models for Efficacy Assessment
Disease AreaAnimal ModelCondition ModeledRelevance
EpilepsyMaximal Electroshock (MES) TestGeneralized tonic-clonic seizuresScreening for broad-spectrum anticonvulsants. nih.govmdpi.com
EpilepsySubcutaneous Pentylenetetrazole (scPTZ) TestAbsence (myoclonic) seizuresIdentifies agents that raise seizure threshold. nih.govresearchgate.net
Epilepsy6-Hz Seizure TestTherapy-resistant partial (focal) seizuresEvaluates efficacy against pharmacoresistant epilepsy. nih.govmdpi.com
PainFormalin TestPersistent tonic and inflammatory painAssesses both central and peripheral analgesic mechanisms. mdpi.comd-nb.info
PainOxaliplatin-Induced NeuropathyChemotherapy-induced neuropathic painEvaluates potential for treating specific neuropathies. nih.govd-nb.info

Quantitative Assessment of Anticonvulsant Efficacy

The anticonvulsant efficacy of N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide (Compound 15) was quantified to determine its potency and duration of action. Initial screening is typically performed at a fixed dose, followed by the determination of the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the tested animal population. nih.gov

In the 6-Hz seizure model, an initial screening of Compound 15 was conducted at a dose of 100 mg/kg, administered intraperitoneally (i.p.). nih.gov The compound demonstrated a protective effect at 0.25 and 0.5 hours post-administration. nih.gov Subsequent studies established the ED₅₀ values for a series of related hybrid molecules, which ranged from 24.66 to 47.21 mg/kg in the 6-Hz test. nih.gov

Interactive Table: Quantitative Anticonvulsant Data for a Series of Hybrid Butanamide/Propanamide Derivatives
TestParameterFinding for Compound 15 and AnalogsSource
6-Hz Seizure TestInitial Screening (100 mg/kg)Compound 15 showed protection at 0.25h and 0.5h. nih.gov
6-Hz Seizure TestMedian Effective Dose (ED₅₀)The ED₅₀ for the series of tested compounds ranged from 24.66 to 47.21 mg/kg. nih.gov
MES TestActivityCompound 15 was reported to be active. nih.gov
scPTZ TestActivityCompound 15 was reported to be active. nih.gov

Evaluation of Antinociceptive and Analgesic Effects

The evaluation of pain-relieving effects is conducted using models that can differentiate between various pain modalities. The formalin test is a valuable tool as it assesses a compound's efficacy against both acute neurogenic pain (phase I) and persistent inflammatory pain (phase II). mdpi.comnih.gov In studies involving the class of hybrid molecules to which N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide belongs, several analogs demonstrated significant analgesic activity. nih.govd-nb.info For instance, related compounds significantly reduced the pain response in both phases of the formalin test. nih.govd-nb.info However, in a study that specifically mentioned results for individual compounds, N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide (Compound 15) was not among the four compounds that produced a statistically significant reduction in the neurogenic phase of the formalin test. d-nb.info

Other tests, such as the hot plate test for acute thermal pain and the oxaliplatin-induced neuropathy model for chronic neuropathic pain, are also used to build a comprehensive antinociceptive profile for this class of compounds. nih.govd-nb.info

Neurobehavioral Assessments for Compound-Induced Modulations of Neurological Function

Rotarod Test : This is a standard test to evaluate motor coordination, balance, and motor skill learning in rodents. sci-hub.sefrontiersin.orgresearchgate.net Animals are placed on a rotating rod, and the latency to fall is measured. A reduced performance on the rotarod can indicate motor impairment or neurotoxicity. This test is routinely used in the preclinical assessment of anticonvulsant drugs to determine the median toxic dose (TD₅₀), which is the dose causing motor impairment in 50% of the animals. semanticscholar.orgmdpi.com The therapeutic potential of a compound is often expressed as a Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀. A higher PI value suggests a better safety profile. researchgate.netmdpi.com The rotarod test was used to assess the safety of the compound series that includes N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide. nih.gov

Pharmacodynamic Assessments in Animal Models

Pharmacodynamic (PD) studies investigate the relationship between drug concentration at the site of action and the resulting pharmacological effect over time. nih.govnih.gov In preclinical in vivo studies, this involves measuring a biological response (e.g., seizure protection, pain relief) in relation to drug exposure in the same animal. nih.gov For the class of hybrid molecules including N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide, the probable mechanism of action has been explored through in vitro binding assays. nih.govmdpi.com These studies suggest that the anticonvulsant and analgesic activities of some of these compounds may be related to their interaction with neuronal voltage-gated sodium and calcium channels. nih.govmdpi.commdpi.com For example, a related compound, N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4), was found to bind to neuronal sodium channels and L-type calcium channels at high concentrations. nih.gov Such in vitro findings help to form hypotheses for in vivo pharmacodynamic studies, which aim to confirm these mechanisms in a living system and establish a clear exposure-response relationship. nih.gov

Future Research Directions and Translational Significance

Identification of Novel Biological Targets and Unexplored Signaling Pathways

While initial studies on analogues of N-(2-chlorobenzyl)butanamide, such as N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide, have demonstrated anticonvulsant properties, the precise molecular targets and signaling pathways remain an area of active investigation. cambridge.orgresearchgate.net The anticonvulsant activity of many existing drugs is known to be mediated through the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or by enhancing GABAergic inhibition. nih.govnih.gov For instance, in vitro assays on related hybrid compounds have suggested interactions with voltage-sensitive sodium and L-type calcium channels. researchgate.netmdpi.com

Future research should focus on detailed molecular-level investigations to pinpoint the specific binding sites and elucidate the mechanism of action of this compound. Techniques such as affinity chromatography, expression cloning, and photoaffinity labeling could be employed to isolate and identify the primary protein targets. Subsequent validation using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would provide quantitative data on binding affinities.

Furthermore, exploring downstream signaling cascades is crucial. Investigating the impact of this compound on key signaling pathways implicated in neuronal excitability and plasticity, such as the mTOR pathway and neurotrophin signaling (e.g., BDNF/TrkB), could reveal novel mechanisms beyond direct ion channel modulation. mdpi.com Such studies would not only enhance our fundamental understanding of how these compounds exert their effects but also potentially uncover new therapeutic applications for other neurological and psychiatric conditions.

Development of Next-Generation Analogues with Tailored Pharmacological Profiles

The synthesis and evaluation of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have provided valuable structure-activity relationship (SAR) data. researchgate.net These studies have shown that substitutions on the benzyl (B1604629) ring can significantly influence anticonvulsant efficacy and neurotoxicity. cambridge.orgresearchgate.net For example, the introduction of a chloro group at the 2-position of the benzyl ring, as in N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide, has been shown to be a viable modification in the design of hybrid anticonvulsants. cambridge.orgresearchgate.net

Building upon this foundation, future efforts should be directed towards the rational design and synthesis of next-generation analogues with improved pharmacological profiles. This includes optimizing for:

Enhanced Potency and Efficacy: Systematic modifications of the butanamide backbone, the N-benzyl substituent, and the terminal functional groups could lead to compounds with higher affinity for their biological targets and greater in vivo efficacy.

Improved Selectivity: Designing analogues with high selectivity for a specific molecular target or subtype could minimize off-target effects and improve the safety profile. For example, targeting specific isoforms of sodium or calcium channels could reduce unwanted side effects. nih.gov

Favorable ADME Properties: Optimizing for absorption, distribution, metabolism, and excretion (ADME) is critical for developing orally bioavailable drugs with suitable pharmacokinetic profiles. In vitro assays assessing metabolic stability using human liver microsomes and cell permeability assays (e.g., Caco-2) will be essential. researchgate.net

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be powerful tools in guiding the design of these new analogues, allowing for the prediction of activity and properties before synthesis. researchgate.net

Exploration of Niche Applications (e.g., Agricultural Sciences, Materials Science)

Beyond the central nervous system, butanamide derivatives have potential applications in other scientific and industrial fields.

Agricultural Sciences: Certain heterocyclic compounds containing amide functionalities are known to possess pesticidal properties. indexcopernicus.comrjptonline.org For instance, some 1,3,4-oxadiazole-2-thione derivatives have shown insecticidal activity against agricultural pests. indexcopernicus.com While specific studies on this compound in this context are lacking, its structural motifs suggest that it and its derivatives could be screened for activity as herbicides, insecticides, or fungicides. mdpi.comdergipark.org.tr The development of new agrochemicals with novel modes of action is crucial for managing resistance in pest populations. rjptonline.org

Materials Science: Amide-containing molecules can serve as building blocks for the synthesis of polymers and other materials. google.comsigmaaldrich.com The presence of the aromatic ring and the reactive amide group in this compound could allow for its incorporation into polymer chains, potentially imparting specific properties such as thermal stability or altered solubility. Further research could explore the polymerization of this compound derivatives or their use as additives in polymer composites to create materials with novel functionalities. google.com

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics approaches is a powerful strategy. nih.govresearchgate.net These technologies can provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to compound treatment.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can identify changes in gene expression in neuronal cells or in brain tissue from animal models treated with this compound. This could reveal entire pathways that are modulated by the compound and help to identify its mechanism of action and potential off-target effects. nih.govnih.gov

Proteomics: Quantitative proteomic studies can identify changes in protein expression and post-translational modifications, providing a more direct link between the compound and cellular function. This can help to confirm the biological targets identified through other methods and uncover novel protein interactions. nih.gov

Metabolomics: By analyzing the global metabolic profile, researchers can understand how this compound affects cellular metabolism. This is particularly relevant for understanding its effects on brain energy metabolism, which is often dysregulated in epilepsy. nih.gov

Integrating these multi-omics datasets can help to construct comprehensive molecular networks that describe the compound's mechanism of action, identify biomarkers for its efficacy, and predict potential toxicities. researchgate.netresearchgate.net

Strategies for Translating Preclinical Findings to Advanced Research Stages

The successful translation of promising preclinical findings for this compound and its analogues into advanced research and potentially clinical development requires a strategic and multi-faceted approach.

Advanced Preclinical Models: Moving beyond initial screening models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, it is important to evaluate lead compounds in more sophisticated and clinically relevant animal models of epilepsy, such as kindling models or genetic models of specific epilepsy syndromes. cambridge.orgresearchgate.net This will provide a more robust assessment of their potential therapeutic utility.

Biomarker Development: Identifying and validating biomarkers through multi-omics approaches can aid in monitoring target engagement and therapeutic efficacy in later-stage preclinical and clinical studies. nih.govgrantome.com These biomarkers could be molecular (e.g., changes in gene or protein expression) or imaging-based.

Safety and Toxicology Studies: Comprehensive safety pharmacology and toxicology studies are required to identify any potential adverse effects. These studies should assess effects on major organ systems, including cardiovascular, respiratory, and central nervous systems, in addition to standard toxicology assessments.

IND-Enabling Studies: For a lead candidate, a series of formal preclinical studies under Good Laboratory Practice (GLP) conditions are necessary to support an Investigational New Drug (IND) application. This includes detailed pharmacokinetic and toxicology studies.

Repurposing Strategies: Given that some existing antiepileptic drugs have found new applications in areas like cancer treatment, exploring the potential of this compound derivatives for other indications could be a viable translational strategy. mdpi.com

By systematically addressing these research and development milestones, the therapeutic potential of this compound and its next-generation analogues can be thoroughly evaluated and potentially translated into novel treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the condensation of 2-chlorobenzylamine with butanoyl chloride under inert conditions. Solvent choice (e.g., dichloromethane or chloroform) and temperature control (0–5°C) are critical to minimize side reactions like over-acylation. Post-reaction purification via column chromatography using silica gel (hexane/ethyl acetate gradient) improves yield . For brominated derivatives, selective bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C is effective .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify the presence of the 2-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and butanamide backbone (amide proton at δ 6.5–7.0 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]+^+ at m/z 226.1) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : Store at −20°C in amber vials under argon to prevent hydrolysis of the amide bond. DMSO or acetonitrile are preferred solvents for stock solutions due to low reactivity. Avoid aqueous buffers unless immediately used, as prolonged exposure to moisture degrades stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the torsion angle between the chlorobenzyl group and amide moiety (e.g., 172.3° in related compounds) confirms planar geometry, resolving disputes about rotational flexibility . Refinement with SHELXL and validation via R-factor (<0.05) ensure accuracy .

Q. What experimental strategies identify biological targets of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against tubulin (PDB ID: 1SA0), as structural analogs like D.1.8–D.1.16 in show tubulin inhibition.
  • Cellular Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa) quantify IC50_{50} values. Compare with controls like benomyl (D.1.1) to assess potency .
  • Western Blotting : Measure α-tubulin polymerization inhibition via βIII-tubulin expression changes .

Q. How do substituent variations (e.g., bromine vs. chlorine) impact bioactivity and reactivity?

  • Methodological Answer :

  • Bromination : Introducing Br at the butanamide β-position (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) increases electrophilicity, enhancing alkylation potential in enzyme inhibition studies .
  • Chlorine Positioning : Ortho-substitution on the benzyl group (vs. para) reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in ) .

Q. What analytical approaches reconcile conflicting data on metabolic stability?

  • Methodological Answer :

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: luciferin-IPA) to identify metabolic pathways. Adjust substituents (e.g., methoxy groups) to reduce CYP2D6 affinity if rapid clearance is observed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.